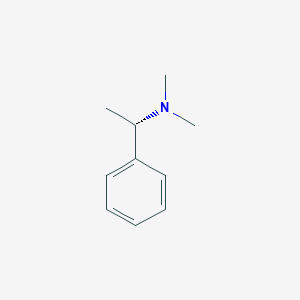

(S)-(-)-N,N-Dimethyl-1-phenethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-N,N-dimethyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURNMLGDQYNAF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284607 | |

| Record name | (αS)-N,N,α-Trimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17279-31-1 | |

| Record name | (αS)-N,N,α-Trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17279-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-N,N,α-Trimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N,N,α-trimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-N,N-Dimethyl-1-phenethylamine chemical properties

An In-depth Technical Guide to the Chemical Properties of (S)-(-)-N,N-Dimethyl-1-phenethylamine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as (S)-(-)-α-Methyl-N,N-dimethylbenzylamine, is a chiral tertiary amine of significant interest within the pharmaceutical and fine chemical industries.[1] Its stereochemically defined structure makes it a valuable intermediate and chiral auxiliary in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds.[2] The precise three-dimensional arrangement of its atoms allows for specific interactions in biological systems and chemical reactions, making it a critical building block in the development of pharmaceuticals, particularly those targeting neurological disorders.[2] This guide provides a comprehensive overview of its core chemical properties, synthesis, and analytical characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of its physical constants and spectroscopic data. These properties are fundamental for its application in controlled synthetic procedures.

Physical Properties

The compound is typically a colorless to light yellow liquid under standard conditions, characterized by its specific optical rotation, which confirms the presence of the (S)-enantiomer.[1][2] It is sensitive to light and air, necessitating proper storage under an inert atmosphere at reduced temperatures (0-8 °C) to maintain its integrity.[2][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [1][2][4] |

| Molecular Weight | 149.24 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |

| Boiling Point | 71 °C @ 12 mmHg / 81 °C @ 16 mmHg | [2][4] |

| Density | 0.899 - 0.91 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n20/D) | 1.500 - 1.503 | [2][3][4] |

| Specific Optical Rotation | [α]20/D = -68° to -72° (neat) | [2] |

| Storage Conditions | 0-8 °C, Light and Air Sensitive | [2][3][4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the molecular structure and is a cornerstone of quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. For the structurally related racemic N,N-Dimethyl-1-phenethylamine, characteristic signals include aromatic protons in the range of δ 7.18-7.37 ppm, a quartet for the benzylic methine proton (CH) at ~δ 3.24 ppm, a singlet for the two N-methyl groups (N(CH₃)₂) at ~δ 2.19 ppm, and a doublet for the terminal methyl group (CH₃) at ~δ 1.36 ppm.[5] The spectrum of the pure (S)-enantiomer is identical; differentiation from its (R)-enantiomer requires the use of chiral shift reagents or chiral chromatography.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the presence of key functional groups. These typically include C-H stretching from the aromatic ring and aliphatic chains, and C-N stretching vibrations characteristic of a tertiary amine.[6]

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 149. A prominent fragment ion is typically observed at m/z 134, corresponding to the loss of a methyl group, and another major fragment at m/z 72 resulting from benzylic cleavage, which is characteristic of this class of compounds.[6]

Synthesis and Stereochemical Integrity

The synthesis of this compound is most effectively and commonly achieved via the Eschweiler-Clarke reaction, starting from the corresponding primary amine, (S)-(-)-1-phenethylamine. This method is a classic and robust reductive amination procedure.

The Eschweiler-Clarke Reaction

This reaction facilitates the exhaustive methylation of a primary amine using an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[7] A critical advantage of this methodology is its prevention of over-alkylation to form quaternary ammonium salts, a common side reaction with other alkylating agents like methyl halides.[7][8] This simplifies the purification process and leads to higher yields of the desired tertiary amine.[8] Crucially for this application, the Eschweiler-Clarke reaction is known to proceed without racemizing chiral amines, thus preserving the stereochemical integrity of the starting material.[7]

The reaction mechanism involves a two-step methylation process:

-

Iminium Ion Formation: The primary amine attacks formaldehyde to form a hemiaminal, which dehydrates to an iminium ion.

-

Hydride Reduction: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-1-phenethylamine) and releasing carbon dioxide.[7][8]

-

Second Methylation: The resulting secondary amine, being more nucleophilic, rapidly undergoes the same sequence to yield the final tertiary amine.

Caption: Mechanism of the Eschweiler-Clarke reaction.

Laboratory-Scale Synthetic Protocol

This protocol is adapted from established procedures for the methylation of phenethylamines.[9]

-

Reagent Preparation: In a round-bottomed flask of appropriate size to accommodate potential frothing, add 90% formic acid (approx. 5 molar equivalents). Cool the flask in an ice-water bath.

-

Amine Addition: Slowly add (S)-(-)-1-phenethylamine (1 molar equivalent) to the cooled formic acid with stirring.

-

Formaldehyde Addition: To the resulting solution, add 37% aqueous formaldehyde (approx. 3 molar equivalents).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 95-100 °C. A vigorous evolution of CO₂ will commence.[9] The reaction should be maintained at this temperature for approximately 8 hours to ensure completion.[8]

-

Workup - Acidification: After cooling to room temperature, add 4 N hydrochloric acid to the reaction mixture and evaporate the solution to dryness under reduced pressure. This step removes excess formic acid and formaldehyde and converts the amine product to its hydrochloride salt.

-

Workup - Basification & Extraction: Dissolve the resulting residue in water and make the solution strongly alkaline (pH > 12) by the careful addition of concentrated sodium hydroxide solution. This liberates the free amine. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or benzene) three times.

-

Drying and Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation.

-

Final Purification: Purify the crude product by vacuum distillation to yield the final, high-purity this compound.[8][9]

Applications and Chemical Reactivity

The primary utility of this compound stems from its defined stereochemistry.

-

Chiral Auxiliary: It is used as a chiral auxiliary, a molecule that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.[2]

-

Synthesis of Bioactive Molecules: It serves as a key intermediate in the multi-step synthesis of complex pharmaceutical compounds. Its stereocenter is often carried through the synthetic route to become a part of the final active pharmaceutical ingredient (API).[2]

-

Isomeric Distinction: It is important to distinguish this compound from its positional isomer, methamphetamine (N,α-dimethylphenethylamine). While they share the same chemical formula (C₁₀H₁₅N), the placement of the methyl groups is different, leading to vastly different pharmacological and toxicological profiles.[10] This distinction is critical from both a chemical and regulatory standpoint.

Analytical Workflow for Enantiomeric Purity Assessment

For any application involving a chiral compound, verifying its enantiomeric purity or enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC Protocol

-

System: An HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating enantiomers of phenethylamine derivatives.

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol, is used. The exact ratio must be optimized to achieve baseline separation of the (S) and (R) enantiomers.

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100. A purity of >98% is common for commercially available reagents.[1]

Sources

- 1. (S)-(-)-N,N-Dimethyl-1-phenylethylamine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. (S)-(-)-N,N-Dimethyl-1-phenylethylamine 97 17279-31-1 [sigmaaldrich.com]

- 5. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR [m.chemicalbook.com]

- 6. This compound(17279-31-1) IR Spectrum [chemicalbook.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Methamphetamine - Wikipedia [en.wikipedia.org]

(S)-(-)-N,N-Dimethyl-1-phenethylamine: A Comprehensive Technical Guide for Research and Development Professionals

Foreword

In the landscape of modern pharmaceutical and chemical research, the precise understanding and application of chiral molecules are paramount. (S)-(-)-N,N-Dimethyl-1-phenethylamine, a chiral amine, stands out as a critical intermediate and building block in asymmetric synthesis. Its unique stereochemistry is instrumental in the development of enantiomerically pure compounds, which is often a decisive factor in the efficacy and safety of new therapeutic agents. This guide offers an in-depth exploration of the physicochemical properties, synthesis, analytical methodologies, and applications of this important compound, tailored for the discerning researcher, scientist, and drug development professional.

Core Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its effective utilization in a laboratory setting. These properties dictate its behavior in various solvents, its reactivity, and its suitability for different analytical techniques.

Key Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol [1] |

| Appearance | Colorless to light yellow/orange liquid[2][3] |

| Boiling Point | 71 °C at 12 mmHg[2]; 81 °C at 16 mmHg[1] |

| Density | 0.91 g/mL[2]; 0.899 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.503[1][4] |

| Specific Optical Rotation | [α]20/D = -68 to -72° (neat)[2] |

| pKa | 8.88 ± 0.50 (Predicted)[4] |

Solubility and Storage

-

Storage : Store at 2-8°C[1][4]. This compound is noted to be light and air sensitive[5]. It is recommended to store under an inert gas atmosphere.

Synthesis and Chiral Purity: A Methodological Overview

The synthesis of enantiomerically pure this compound is a critical step for its application in stereoselective processes. While various synthetic routes exist, a common approach involves the resolution of a racemic mixture.

Reductive Amination: The Racemic Precursor

A standard method for preparing the parent racemic N,N-Dimethyl-1-phenethylamine is through the reductive amination of a suitable ketone precursor, such as acetophenone. This process, however, yields an equal mixture of both the (S) and (R) enantiomers.

Caption: General scheme for racemic synthesis.

Chiral Resolution: Isolating the (S)-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is a crucial step. A widely used and effective method is diastereomeric salt formation, which leverages the different physical properties of the diastereomeric salts to enable their separation.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation : The racemic N,N-Dimethyl-1-phenethylamine is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid), in a suitable solvent. This reaction forms two diastereomeric salts.

-

Fractional Crystallization : Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation and Purification : The crystallized diastereomeric salt is isolated by filtration. This step can be repeated to enhance the diastereomeric purity.

-

Liberation of the Free Amine : The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically enriched this compound.

-

Extraction and Final Purification : The free amine is extracted from the aqueous layer using an organic solvent, which is then dried and evaporated to yield the final product.

Caption: Workflow for chiral resolution.

Comprehensive Analytical Characterization

To ensure the quality and suitability of this compound for its intended application, a suite of analytical techniques is employed to confirm its identity, purity, and enantiomeric excess.

Spectroscopic and Chromatographic Methods

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | To assess the chemical purity of the compound. A purity of ≥ 98% is often specified[2][5]. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, further confirming the identity of the substance. |

| Infrared (IR) Spectroscopy | To identify the characteristic functional groups present in the molecule. |

| Chiral High-Performance Liquid Chromatography (HPLC) | This is the primary method for determining the enantiomeric purity (enantiomeric excess, ee) of the sample. |

Applications in Drug Discovery and Chemical Synthesis

The utility of this compound is well-established in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders[2][6]. The stereochemistry of this building block is often crucial for the biological activity of the final drug molecule.

-

Asymmetric Synthesis : This chiral amine is employed as a chiral auxiliary, which helps to control the stereochemical outcome of a chemical reaction, leading to the formation of enantiomerically pure products[2].

-

Chiral Catalysis : It is used in the synthesis of chiral catalysts and ligands that are essential for asymmetric synthesis processes[2].

-

Research in Neuroscience : As a substituted phenethylamine, this compound and its analogs are of interest for studying potential effects on neurotransmitter systems[6][7].

Safety, Handling, and Regulatory Information

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Hazard Classifications : The compound is classified as an acute oral toxicant and an eye irritant[1].

-

Precautionary Measures : Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area.

-

Flash Point : 64 °C (147.2 °F) - closed cup[1].

-

Storage Class : Combustible liquids[1].

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) and established laboratory safety protocols.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in pharmaceutical development and asymmetric synthesis. A thorough understanding of its physicochemical properties, coupled with robust methods for its synthesis and analysis, is essential for its effective and safe use in research and development. The insights and protocols provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently work with this important chemical entity.

References

- Chem-Impex. (S)-(-)-N,N-Dimethyl-1-phenylethylamine. Accessed January 14, 2026.

- ChemBK. (S)-(-)-N,N-Dimethyl-1-phenylethylamine - Names and Identifiers. Accessed January 14, 2026.

- Lab Pro Inc. (S)-(-)-N,N-Dimethyl-1-phenylethylamine, 1G - D1687-1G. Accessed January 14, 2026.

- CymitQuimica. (S)-(-)-N,N-Dimethyl-1-phenylethylamine. Accessed January 14, 2026.

- Sigma-Aldrich. (S)-(−)-N,N-Dimethyl-1-phenylethylamine. Accessed January 14, 2026.

- Chem-Impex. (S)-(-)-N-Methyl-1-phenylethylamine. Accessed January 14, 2026.

- Benchchem. (R)-(+)-N,N-Dimethyl-1-phenylethylamine. Accessed January 14, 2026.

- ACS Publications. Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design. 2014-07-16.

- ResearchGate. (a) Synthesis of (S)‐1‐phenylethylamine (PEA)

- The Chemical Society of Japan. A Practical Method for Optical Resolution of 1,1´-Binaphthyl-2,2'- dicarboxylic Acid via 1-Phenylethylamides. Bull. Chem. Soc. Jpn., 62, 956–957 (1989).

- Sigma-Aldrich. (S)-(-)-N,N-Dimethyl-1-phenylethylamine 97 17279-31-1. Accessed January 14, 2026.

- NIH. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. 2020-10-23.

- Wikipedia. Substituted phenethylamine. Accessed January 14, 2026.

- NIH.

- Thermo Fisher Scientific.

- ChemicalBook. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR spectrum. Accessed January 14, 2026.

- ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Accessed January 14, 2026.

- SpecAU. (S)-(-)-NN-Dimethyl-1-phenylethylamine. Accessed January 14, 2026.

- PubChem. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034. Accessed January 14, 2026.

- ChemicalBook. N,N-Dimethylphenethylamine | 1126-71-2. Accessed January 14, 2026.

- RSC Publishing. Analytical Methods. Accessed January 14, 2026.

- ACS Publications. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. 2020-04-06.

- Rasayan Journal of Chemistry. visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Accessed January 14, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phenylethylamine HCl in Modern Drug Development. Accessed January 14, 2026.

- AMI Scientific. TCI D1687-5G 17279-31-1 (S)-(-)-N,N-Dimethyl-1-phenylethylamine. Accessed January 14, 2026.

- TCI Chemicals. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | 19342-01-9. Accessed January 14, 2026.

- PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.

- TCI America. (S)-(-)-N,N-Dimethyl-1-phenylethylamine 98.0+%. Accessed January 14, 2026.

- Sigma-Aldrich.

- Wikipedia. Methamphetamine. Accessed January 14, 2026.

- NIST. Benzeneethanamine, N,N-dimethyl-. Accessed January 14, 2026.

Sources

- 1. (S)-(-)-N,N-二甲基-1-苯乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(-)-N,N-Dimethyl-1-phenylethylamine | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. labproinc.com [labproinc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(-)-N,N-Dimethyl-1-phenethylamine

This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of (S)-(-)-N,N-Dimethyl-1-phenethylamine, a chiral amine of significant interest in pharmaceutical and asymmetric synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines robust methodologies, explains the rationale behind experimental choices, and provides a framework for the validation of the final compound.

Introduction: Significance and Applications

This compound, also known as (S)-(-)-α-Methyl-N,N-dimethylbenzylamine, is a chiral tertiary amine that serves as a crucial building block and chiral auxiliary in organic synthesis.[1][2] Its stereochemical properties are pivotal in the development of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects.[3] This compound finds applications as an intermediate in the synthesis of various bioactive molecules and as a chiral resolving agent.[1][3]

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound from its precursor, (S)-(-)-1-phenethylamine, primarily involves the introduction of two methyl groups onto the nitrogen atom. While several N-alkylation methods exist, two prominent approaches are reductive amination and the Eschweiler-Clarke reaction.

-

Reductive Amination: This method involves the reaction of the primary amine with an aldehyde (formaldehyde in this case) to form an imine, which is then reduced in situ to the corresponding amine.[4][5] While effective, this process can sometimes be complicated by the need for specific reducing agents and careful control of reaction conditions to avoid over-alkylation or side reactions.[4]

-

Eschweiler-Clarke Reaction: This classical and highly efficient method utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of a primary or secondary amine.[6][7] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, which can be a common byproduct in other methylation procedures, thus simplifying the purification process.[6][8] The reaction is typically a one-pot synthesis, making it a preferred and robust choice for laboratory-scale preparations.[8][9]

Given its advantages in selectivity and operational simplicity, this guide will focus on the Eschweiler-Clarke reaction for the synthesis of this compound.

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction proceeds through a two-step methylation sequence. The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. Formic acid subsequently acts as a hydride donor, reducing the iminium ion to the secondary amine (N-methyl-1-phenethylamine). This secondary amine then undergoes the same sequence of reactions with a second equivalent of formaldehyde and formic acid to yield the desired tertiary amine, this compound.[6][8][9] The evolution of carbon dioxide from the decomposition of formic acid drives the reaction to completion and renders it irreversible.[6] A crucial feature of this reaction is that chiral centers adjacent to the amine, such as in (S)-(-)-1-phenethylamine, typically do not racemize under these conditions.[6]

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This section provides a detailed, step-by-step protocol for the synthesis of this compound from (S)-(-)-1-phenethylamine.

Materials and Reagents

-

(S)-(-)-1-Phenylethylamine

-

Formic Acid (88-91%)

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add formic acid to (S)-(-)-1-phenethylamine while cooling the flask in an ice bath to manage the exothermic reaction.

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde solution portion-wise.

-

Reflux: Heat the reaction mixture to reflux (typically 90-100 °C) for several hours (e.g., 8-12 hours) until the evolution of carbon dioxide ceases.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid.

-

Evaporate the excess formic acid and water under reduced pressure.

-

Dissolve the residue in water and make the solution strongly basic with a concentrated sodium hydroxide solution. This will liberate the free amine.

-

Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Physical Properties

A summary of the expected physical properties is provided in the table below.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 81 °C at 16 mmHg |

| Density | Approximately 0.899 g/mL at 25 °C |

| Refractive Index | Approximately 1.503 at 20 °C |

| Optical Rotation | [α]²⁰/D approximately -49.2° (c=1 in methanol) |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the racemic N,N-Dimethyl-1-phenethylamine are presented below. The spectrum for the (S)-enantiomer is expected to be identical.[10]

¹H NMR (Proton NMR):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.37 - 7.18 | m | 5H | Aromatic protons (C₆H₅) |

| ~3.24 | q | 1H | Methine proton (-CH(CH₃)N-) |

| ~2.19 | s | 6H | N,N-Dimethyl protons (-N(CH₃)₂) |

| ~1.36 | d | 3H | Methyl protons (-CH(CH₃)N-) |

| Note: Coupling constant J(B,D) ≈ 6.7 Hz is expected between the methine and methyl protons.[10] |

¹³C NMR (Carbon NMR):

| Chemical Shift (ppm) | Assignment |

| ~144 | Quaternary aromatic carbon |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~65 | Methine carbon (-CH(CH₃)N-) |

| ~41 | N,N-Dimethyl carbons (-N(CH₃)₂) |

| ~17 | Methyl carbon (-CH(CH₃)N-) |

| (Data is inferred from typical values for similar structures and spectral databases for the racemate or R-enantiomer)[11] |

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 - 3030 | C-H stretch | Aromatic C-H |

| ~2970 - 2800 | C-H stretch | Aliphatic C-H |

| ~1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~1260 | C-N stretch | Tertiary amine |

| ~760, 700 | C-H bend | Monosubstituted benzene |

| (Data is inferred from typical values and spectral databases)[12][13] |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 149 | Molecular ion [M]⁺ |

| 134 | [M - CH₃]⁺ |

| 72 | [CH₃N(CH₃)₂]⁺ (Major fragment) |

| (Data is inferred from typical values and spectral databases)[14] |

Enantiomeric Purity Assessment

The enantiomeric purity of the final product is a critical parameter. This is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: A chiral stationary phase column (e.g., Daicel CHIRALPAK series) is used.[15]

-

Mobile Phase: A mixture of hexane and isopropanol is commonly employed. The exact ratio may need to be optimized.[15]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Procedure: A small amount of the synthesized product is dissolved in the mobile phase and injected into the HPLC system. The retention times of the (S)- and (R)-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Storage and Handling

This compound should be stored in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container, protected from light. It is important to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may be harmful if swallowed, in contact with skin, or inhaled.[16]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via the Eschweiler-Clarke reaction. The provided protocols for synthesis, purification, and comprehensive characterization using modern analytical techniques serve as a robust framework for researchers in the fields of organic synthesis and drug development. Adherence to these methodologies will ensure the production of a high-purity, enantiomerically well-defined compound suitable for its intended applications.

References

-

SpectraBase. R-(+)-N,N-Dimethyl-1-phenylethylamine - Optional[13C NMR] - Spectrum. [Link]

-

SpectraBase. R-(+)-N,N-Dimethyl-1-phenylethylamine - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. (R)-(+)-N,N-Dimethyl-1-phenylethylamine. [Link]

-

Wikipedia. Eschweiler–Clarke reaction. [Link]

-

J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

-

ResearchGate. LC–MS-MS mass spectrum of N, N-diethylphenethylamine. [Link]

-

Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

-

National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

-

ResearchGate. 1 H NMR spectrum of N , N -diethylphenethylamine. [Link]

-

YouTube. Eschweiler-Clarke reaction. [Link]

-

PubChem. N,N-Dimethylphenylethylamine. [Link]

-

DOI. Supporting Information For: S1. [Link]

-

OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]

-

ACS Publications. Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]

-

NIST WebBook. Benzeneethanamine, N,N-dimethyl-. [Link]

-

ResearchGate. (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... [Link]

-

Doc Brown's Chemistry. infrared spectrum of dimethylamine. [Link]

-

GalChimia. A New Way to Amines. [Link]

-

Organic Syntheses. N,N-Dimethylcyclohexylamine. [Link]

-

MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]

-

Organic Syntheses. β-PHENYLETHYLDIMETHYLAMINE. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-N,N-Dimethyl-1-phenylethylamine | CymitQuimica [cymitquimica.com]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. A New Way to Amines - GalChimia [galchimia.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) IR Spectrum [chemicalbook.com]

- 13. This compound(17279-31-1) IR Spectrum [chemicalbook.com]

- 14. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. N,N-Dimethyl-1-phenylethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic data for (S)-(-)-N,N-Dimethyl-1-phenethylamine

An In-Depth Spectroscopic and Analytical Guide to (S)-(-)-N,N-Dimethyl-1-phenethylamine

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral amine of significant interest in the pharmaceutical and chemical industries.[1][2] Valued as a crucial intermediate and chiral auxiliary, its stereochemistry is pivotal for creating enantiomerically pure compounds, which is often a requirement for optimal efficacy in drug formulations.[1][3] This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—essential for the unambiguous identification and characterization of this compound. We delve into the causality behind spectral features, present field-proven experimental protocols, and discuss considerations for chiral analysis, offering a self-validating framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a chiral molecule like this compound, NMR provides precise information on the electronic environment of each proton and carbon atom, confirming its constitution and purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling reveals connectivity between neighboring protons.

| Assigned Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2', H-6' (ortho) | ~7.37 - 7.18 | Multiplet | - |

| H-3', H-4', H-5' (meta, para) | ~7.37 - 7.18 | Multiplet | - |

| H-1 (methine) | ~3.24 | Quartet | ~6.7 |

| H-3 (N-methyl) | ~2.19 | Singlet | - |

| H-2 (methyl) | ~1.36 | Doublet | ~6.7 |

| (Note: Data is representative and derived from typical spectra in CDCl₃. Chemical shifts can vary slightly based on solvent and concentration.)[4][5] |

The spectrum is logically divided into aromatic and aliphatic regions.

-

Aromatic Region (δ 7.18-7.37): The five protons on the phenyl ring appear as a complex multiplet. This pattern is characteristic of a monosubstituted benzene ring where the ortho, meta, and para protons have very similar chemical environments, causing their signals to overlap.

-

Methine Proton (H-1, δ ~3.24): This proton is a quartet due to coupling with the three protons of the adjacent methyl group (H-2), following the n+1 rule (3+1=4). Its downfield shift is caused by the deshielding effects of both the adjacent phenyl ring and the nitrogen atom.

-

N-Methyl Protons (H-3, δ ~2.19): The six protons of the two methyl groups attached to the nitrogen appear as a sharp singlet. Because they are equivalent and have no adjacent protons to couple with, they produce a single, integrated signal corresponding to six protons.

-

Methyl Protons (H-2, δ ~1.36): This signal appears as a doublet, as the three protons are coupled to the single methine proton (H-1) (n+1 rule: 1+1=2). This upfield position is typical for an aliphatic methyl group.

The clear quartet-doublet relationship between H-1 and H-2 is a definitive indicator of the ethylamine backbone structure.

Caption: Molecular structure with ¹H NMR assignments.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8 to 16 scans are usually sufficient for a high-quality spectrum.

-

Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratios of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, providing complementary information to the ¹H NMR.

| Assigned Carbon | Chemical Shift (δ) ppm |

| C-1' (quaternary) | ~144 |

| C-2'/C-6' (ortho) | ~128 |

| C-4' (para) | ~127 |

| C-3'/C-5' (meta) | ~126 |

| C-1 (methine) | ~66 |

| C-3 (N-methyl) | ~41 |

| C-2 (methyl) | ~19 |

| (Note: Data is representative and derived from typical spectra in CDCl₃.)[8][9] |

-

Aromatic Carbons (δ 126-144): Four signals appear in the aromatic region. The quaternary carbon (C-1'), directly attached to the ethylamine group, is the most downfield and typically has a lower intensity. The other three signals correspond to the two pairs of equivalent ortho (C-2'/6') and meta (C-3'/5') carbons, and the single para carbon (C-4').

-

Aliphatic Carbons (δ 19-66): The three aliphatic carbons are well-resolved. The methine carbon (C-1) at ~66 ppm is the most downfield of this group due to its proximity to both the phenyl ring and the nitrogen. The N-methyl carbons (C-3) appear around ~41 ppm, while the terminal methyl carbon (C-2) is the most upfield at ~19 ppm, as expected for a standard alkyl environment.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically necessary compared to ¹H NMR.

-

Processing: Process the FID similarly to the ¹H spectrum to obtain the final frequency-domain spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for identifying the presence of specific bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3085-3030 | C-H Stretch | Aromatic (sp²) |

| ~2970-2820 | C-H Stretch | Aliphatic (sp³) |

| ~2775 | C-H Stretch | N-CH₃ specific |

| ~1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1130 | C-N Stretch | Aliphatic Amine |

| ~760, 700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

| (Note: Data derived from available spectra.)[5][10] |

The IR spectrum of this compound displays several characteristic features:

-

Absence of N-H Stretch: As a tertiary amine, the most telling feature is the absence of any broad or sharp peaks in the 3300-3500 cm⁻¹ region, which is where primary and secondary amine N-H stretches would appear.[11]

-

C-H Stretches: The spectrum shows two distinct C-H stretching regions. Peaks just above 3000 cm⁻¹ are indicative of the sp² C-H bonds of the aromatic ring. Those just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the aliphatic methyl and methine groups. A notable, sharp peak often seen around 2775 cm⁻¹ is characteristic of C-H stretching in N-methyl groups.

-

Aromatic Ring Vibrations: A series of sharp peaks between 1450-1600 cm⁻¹ confirms the presence of the benzene ring. The strong absorptions around 760 cm⁻¹ and 700 cm⁻¹ are highly characteristic of a monosubstituted phenyl group.

-

C-N Stretch: The C-N stretching vibration for a tertiary aliphatic amine is typically found in the 1000-1250 cm⁻¹ region and is present here around 1130 cm⁻¹.

-

Method: Attenuated Total Reflectance (ATR) is a modern, convenient method for liquid samples.[12]

-

Sample Application: Place one to two drops of the neat liquid sample directly onto the ATR crystal.[13]

-

Background Scan: First, run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

| m/z | Proposed Fragment | Relative Intensity |

| 149 | [M]⁺˙ (Molecular Ion) | Moderate |

| 134 | [M - CH₃]⁺ | Moderate |

| 72 | [CH(CH₃)N(CH₃)₂]⁺ | Base Peak (100%) |

| 77 | [C₆H₅]⁺ | Low |

| (Note: Fragmentation data is characteristic for this class of compounds.)[9][15] |

The mass spectrum of an amine is typically dominated by α-cleavage (cleavage of the bond adjacent to the C-N bond).[11]

-

Molecular Ion ([M]⁺˙, m/z 149): The molecular ion peak is observed at m/z 149, confirming the molecular weight of the compound. Consistent with the Nitrogen Rule , the odd molecular weight corresponds to the presence of an odd number of nitrogen atoms (one in this case).[11]

-

Base Peak (m/z 72): The most intense peak in the spectrum (the base peak) occurs at m/z 72. This fragment is the result of a characteristic α-cleavage, which involves the loss of the benzyl radical (•C₆H₅CH₂) to form a highly stable, resonance-stabilized iminium cation, [CH(CH₃)N(CH₃)₂]⁺. This fragmentation is a hallmark of N-alkylated phenethylamines.[16][17][18]

-

Other Fragments: A peak at m/z 134 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. The small peak at m/z 77 is characteristic of the phenyl cation, [C₆H₅]⁺.

Caption: Primary EI-MS fragmentation pathway.

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet, which vaporizes the sample.

-

Separation: The vaporized sample travels through a GC column (e.g., a non-polar DB-5ms column), which separates the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

-

Detection: The resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole) and detected.

Considerations for Chiral Analysis

While the standard spectroscopic techniques confirm the molecular structure, they do not differentiate between enantiomers. To assess the enantiomeric purity of this compound, specialized analytical techniques are required.

-

Chiral NMR Spectroscopy: Enantiomers can be distinguished in an NMR experiment by converting them into diastereomers in situ. This is achieved by adding a chiral auxiliary agent to the NMR tube.[19]

-

Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the analyte through non-covalent interactions. This can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their integration and the determination of enantiomeric excess (ee).[20]

-

Chiral Lanthanide Shift Reagents (CLSRs): Paramagnetic lanthanide complexes (e.g., Eu(hfc)₃) can also be used. They coordinate to the lone pair of the amine's nitrogen, and the resulting diastereomeric complexes exhibit significantly different induced shifts, leading to baseline separation of signals for the two enantiomers.[21][22]

-

-

Chiral Chromatography (GC or HPLC): This is the most common method for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times.

Conclusion

The structural identity and integrity of this compound are unequivocally established through a combination of spectroscopic methods. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (and the absence of others), and mass spectrometry verifies the molecular weight and reveals a characteristic, predictable fragmentation pattern. Together, these techniques provide a robust analytical fingerprint essential for quality control, reaction monitoring, and regulatory compliance in research and industrial settings. For enantiomeric purity assessment, these foundational techniques must be supplemented with chiral-specific methods.

References

-

Helmenstine, A. M. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

-

Chen, B. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

-

Tanaka, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. ACS Publications. Available at: [Link]

-

Various Authors. (2021). How to prepare a liquid sample for FTIR spectrum?. ResearchGate. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Various Authors. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... ResearchGate. Available at: [Link]

-

Chen, B. H., et al. (2018). Comparison of the characteristic mass fragmentations of phenethylamines and tryptamines by electron ionization gas chromatography mass spectrometry, electrospray and matrix-assisted laser desorption ionization mass spectrometry. National Taiwan Normal University. Available at: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Fossey, J. S., et al. (2016). The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. PMC - NIH. Available at: [Link]

-

Reddy, P. A., et al. (2007). Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. ACS Publications. Available at: [Link]

-

Author Unknown. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Available at: [Link]

-

Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. ACS Publications. Available at: [Link]

-

Kumar, A. P., et al. (2011). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Available at: [Link]

-

Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Available at: [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). NMR Solvent Data Chart. Available at: [Link]

-

ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of.... Available at: [Link]

-

Chemistry For Everyone. (2023). What Are Common NMR Solvents?. YouTube. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Available at: [Link]

-

Zhang, Y., et al. (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. PMC - NIH. Available at: [Link]

-

Fulmer, G. R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Ciszewska, M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Available at: [Link]

-

PubChem. (n.d.). (R)-(+)-N,N-Dimethyl-1-phenylethylamine. Available at: [Link]

-

Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. ACS Publications. Available at: [Link]

-

NIST. (n.d.). Benzeneethanamine, N,N-dimethyl-. NIST WebBook. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-N,N-Dimethyl-1-phenylethylamine | CymitQuimica [cymitquimica.com]

- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR spectrum [chemicalbook.com]

- 5. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) IR Spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR用溶媒 [sigmaaldrich.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275) [hmdb.ca]

- 9. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(17279-31-1) IR Spectrum [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. researchgate.net [researchgate.net]

- 15. Benzeneethanamine, N,N-dimethyl- [webbook.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. organicchemistrydata.org [organicchemistrydata.org]

Molecular structure of (S)-(-)-N,N-Dimethyl-1-phenethylamine

An In-Depth Technical Guide to the Molecular Structure of (S)-(-)-N,N-Dimethyl-1-phenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amine of significant interest in the pharmaceutical and chemical industries.[1] Also known by synonyms such as (S)-(-)-α-Methyl-N,N-dimethylbenzylamine, this compound serves as a critical intermediate and chiral auxiliary in asymmetric synthesis.[1][2] Its unique stereochemistry is pivotal for creating enantiomerically pure compounds, which is a fundamental requirement in the development of modern therapeutics, particularly for medications targeting neurological disorders.[1][3] The precise three-dimensional arrangement of its atoms dictates its interaction with other chiral molecules, making a thorough understanding of its molecular structure essential for its effective application.

This guide provides a comprehensive technical overview of the molecular structure of this compound, detailing its physicochemical properties, synthesis, and the analytical methodologies required for its definitive structural elucidation and confirmation of its enantiomeric purity.

Physicochemical and Chiroptical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, analysis, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | |

| CAS Number | 17279-31-1 | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 71 °C at 12 mmHg; 81 °C at 16 mmHg | [1] |

| Density | 0.899 - 0.91 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.500 - 1.503 | [1][4] |

| Optical Rotation [α]20/D | -68° to -72° (neat); -49.2° (c=1 in methanol) | [1] |

| Purity | ≥97-98% (GC) | [1][2] |

Stability and Storage: The compound is noted to be light and air-sensitive.[4] Therefore, it should be stored under an inert atmosphere, protected from light, and kept in a cool, well-ventilated place, typically between 2-8°C.[1]

Synthesis and Enantiomeric Control

The synthesis of N,N-Dimethyl-1-phenethylamine is typically achieved through the exhaustive methylation of 1-phenylethylamine. Following the synthesis of the racemic mixture, resolution is required to isolate the desired (S)-enantiomer.

Synthesis via Eschweiler-Clarke Reaction

A robust and widely used method for the N-methylation of primary amines like phenethylamine is the Eschweiler-Clarke reaction.[5][6] This reductive amination procedure uses an excess of formaldehyde as the methylating agent and formic acid as the reducing agent. A key advantage of this method is its prevention of the formation of quaternary ammonium salts, which simplifies the purification process.[5]

The overall reaction is: C₆H₅CH(CH₃)NH₂ + 2 CH₂O + 2 HCOOH → C₆H₅CH(CH₃)N(CH₃)₂ + 2 CO₂ + 2 H₂O

The mechanism involves the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced by a hydride transfer from formic acid to yield the secondary amine. This process is repeated to form the tertiary amine.[5]

Chiral Resolution

Since the direct synthesis often yields a racemic mixture, a chiral resolution step is necessary to obtain the enantiomerically pure this compound. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[7] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral amine can be liberated by treatment with a base.

Caption: General workflow for synthesis and chiral resolution.

Comprehensive Structural Elucidation

Confirming the molecular structure and stereochemistry of this compound requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

-

A multiplet in the aromatic region (δ ≈ 7.2-7.4 ppm) corresponding to the five protons of the phenyl group.[8]

-

A quartet (δ ≈ 3.2 ppm) for the single methine proton (-CH) on the chiral center, split by the adjacent methyl group protons.[8]

-

A singlet (δ ≈ 2.2 ppm) for the six protons of the two equivalent N-methyl groups (-N(CH₃)₂).[8]

-

A doublet (δ ≈ 1.4 ppm) for the three protons of the C-methyl group (-CH(CH₃)), split by the methine proton.[8]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The expected signals include those for the aromatic carbons, the chiral methine carbon, the N-methyl carbons, and the C-methyl carbon.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

Place the tube in the NMR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

-

Electron Ionization (EI): In a typical GC-MS analysis with EI, the molecular ion peak (M⁺) is expected at m/z = 149, corresponding to the molecular weight of the compound.[9]

-

Fragmentation Pattern: A characteristic and often most abundant fragment is observed at m/z = 134, resulting from the loss of a methyl group (•CH₃). Another significant fragment appears at m/z = 72, corresponding to the [CH(CH₃)N(CH₃)₂]⁺ ion after benzylic cleavage.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Inject 1 µL of the solution into the GC-MS system.

-

GC Conditions (Example):

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analyze the resulting total ion chromatogram and the mass spectrum of the corresponding peak.

Chiral Analysis and Optical Activity

Establishing the identity of the (S)-enantiomer and its purity is crucial.

-

Polarimetry: This technique measures the rotation of plane-polarized light caused by a chiral compound. This compound is levorotatory, meaning it rotates light to the left (negative rotation), as indicated by the (-) sign in its name.[1] The specific rotation is a characteristic physical constant.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). By using a chiral stationary phase (CSP), the two enantiomers of N,N-Dimethyl-1-phenethylamine can be separated, allowing for their quantification.

Protocol: Chiral HPLC for Enantiomeric Purity

-

Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Chiral Column: Use a column with a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.

-

HPLC Conditions (Example):

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25 °C.

-

-

Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample solution and integrate the peak areas for each enantiomer to calculate the enantiomeric excess (% ee).

Caption: Analytical workflow for structural and chiral confirmation.

Applications in Drug Development and Asymmetric Synthesis

The well-defined stereochemistry of this compound makes it an invaluable tool for chemists.

-

Chiral Auxiliary: It can be temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which it is cleaved and recovered. This is crucial for producing single-enantiomer drugs, where one enantiomer has the desired therapeutic effect and the other may be inactive or cause adverse side effects.[1]

-

Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), especially those targeting the central nervous system.[1][3]

-

Chiral Catalysis: Derivatives of this compound are used to create chiral ligands for metal-based catalysts, which are then employed in asymmetric catalysis to produce chiral molecules with high enantioselectivity.[1]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful and an irritant.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10] It causes skin and serious eye irritation and may cause respiratory irritation.[9][11] It is also a combustible liquid.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Caption: Recommended safety and handling workflow.

Conclusion

This compound is more than a simple chemical intermediate; it is a precision tool for the construction of complex, enantiomerically pure molecules. Its utility is fundamentally derived from its well-defined three-dimensional structure. A comprehensive analytical approach, combining NMR spectroscopy for structural mapping, mass spectrometry for molecular weight confirmation, and chiral chromatography for enantiomeric verification, is essential for validating its identity and purity. For researchers in drug discovery and process development, a thorough grasp of this molecule's structural characteristics is paramount to leveraging its full potential in the synthesis of next-generation pharmaceuticals.

References

-

(R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034. PubChem. [Link]

-

Nodzewska, A., & Petrusewicz, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4927. [Link]

-

Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1955). β-PHENYLETHYLDIMETHYLAMINE. Organic Syntheses, Coll. Vol. 3, 723. [Link]

-

Benzeneethanamine, N,N-dimethyl-. NIST WebBook. [Link]

-

R-(+)-N,N-Dimethyl-1-phenylethylamine - [1H NMR] Spectrum. SpectraBase. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-N,N-Dimethyl-1-phenylethylamine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,N-DIMETHYL-1-PHENYLETHYLAMINE(2449-49-2) 1H NMR spectrum [chemicalbook.com]

- 9. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | C10H15N | CID 103034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-(+)-N,N-Dimethyl-1-phenylethylamine | 19342-01-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

Determining the Chiral Purity of (S)-(-)-N,N-Dimethyl-1-phenethylamine: An In-depth Technical Guide

Introduction: The Imperative of Stereochemical Fidelity

In the landscape of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of biological activity, efficacy, and safety. (S)-(-)-N,N-Dimethyl-1-phenethylamine, a valuable chiral building block and intermediate, exemplifies this principle.[1] Its utility in asymmetric synthesis and as a precursor to pharmacologically active molecules necessitates stringent control over its stereochemical integrity. The presence of its enantiomeric counterpart, (R)-(+)-N,N-Dimethyl-1-phenethylamine, can lead to altered pharmacological profiles, reduced efficacy, or unforeseen toxicological effects.

This technical guide provides a comprehensive overview of the principal analytical techniques for determining the chiral purity and enantiomeric excess (ee) of this compound. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and reliable analytical framework. We will explore the theoretical underpinnings and practical execution of chiral chromatography (HPLC and GC), NMR spectroscopy, and classical polarimetry, providing detailed, field-proven protocols to ensure the self-validating integrity of your results.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted and versatile technique for the enantioselective analysis of chiral amines.[2][3] The method's power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes results in differential retention times, allowing for baseline separation and accurate quantification.[3]

Expertise & Rationale: Selecting the Right CSP

For basic amines like N,N-Dimethyl-1-phenethylamine, polysaccharide-based CSPs are the primary choice.[4] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves.

-

Causality: The N,N-dimethyl group of the analyte is a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking. The chiral environment of the polysaccharide carbamate derivatives provides multiple sites for these interactions to occur stereoselectively. An immobilized CSP (e.g., Chiralpak IA, IB, IC) is often preferred over a coated phase (e.g., Chiralpak AD, OD) due to its enhanced solvent compatibility, allowing for a wider range of mobile phases and more robust method development.[5]

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a typical method for the analysis of this compound.

1. Instrumentation and Materials:

- HPLC system with UV detector

- Chiral Stationary Phase: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) column, 5 µm, 4.6 x 250 mm

- Mobile Phase: Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

- Sample Diluent: Mobile Phase

- This compound reference standard

- Racemic (±)-N,N-Dimethyl-1-phenethylamine

2. Sample Preparation:

- Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.

- Prepare a stock solution of the (S)-enantiomer reference standard at 1.0 mg/mL.

- Prepare the test sample (analyte) at a concentration of approximately 1.0 mg/mL in the mobile phase.

3. Chromatographic Method:

- Flow Rate: 1.0 mL/min

- Column Temperature: 25 °C

- Detection Wavelength: 215 nm

- Injection Volume: 10 µL

4. System Suitability and Analysis Sequence:

- Inject the diluent (blank) to ensure no interfering peaks are present.

- Inject the racemic standard solution. The resolution between the two enantiomer peaks should be ≥ 2.0. This injection confirms the elution order and the column's separative power.

- Inject the (S)-enantiomer reference standard to confirm the identity of the main peak.

- Inject the test sample solution in duplicate.

5. Data Analysis and Calculation:

- The enantiomeric excess (% ee) is calculated from the peak areas (A) of the S- and R-enantiomers in the sample chromatogram using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Data Presentation: Typical Chromatographic Parameters

| Parameter | Condition | Rationale |

| Column | Chiralpak IA (or similar amylose-based CSP) | Proven selectivity for aromatic amines through multiple interaction modes. |

| Mobile Phase | Hexane/IPA/DEA (90:10:0.1) | Normal phase mode provides strong interactions. DEA is a basic modifier that improves peak shape by masking acidic silanol sites on the silica support. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency. |

| Temperature | 25 °C | Provides reproducible retention times. Lower temperatures can sometimes improve resolution but may increase backpressure. |

| Detection | UV at 215 nm | The phenyl ring provides strong absorbance at lower UV wavelengths. |

Workflow Visualization

II. Chiral Gas Chromatography (GC): A High-Efficiency Alternative

For volatile and thermally stable compounds like N,N-Dimethyl-1-phenethylamine, chiral Gas Chromatography (GC) offers excellent resolution and sensitivity.[6] Direct analysis on a chiral column is the most common approach.

Expertise & Rationale: CSP Selection and Derivatization

The most effective CSPs for chiral amines in GC are cyclodextrin derivatives.[6] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral microenvironment. For a tertiary amine like our analyte, direct analysis is possible and often preferred to avoid extra sample preparation steps. However, for primary or secondary amines, derivatization is often required to block polar N-H groups, reduce column interactions, and improve volatility.[7]

-

Causality: The separation on a cyclodextrin phase (e.g., Astec CHIRALDEX™ B-PM) is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The fit and interaction strength are stereochemically dependent, leading to different retention times.

Experimental Protocol: Chiral GC Analysis

This protocol is adapted from established methods for the closely related 1-phenylethylamine and is suitable for N,N-Dimethyl-1-phenethylamine.[8]

1. Instrumentation and Materials:

- Gas Chromatograph with Flame Ionization Detector (FID)

- Chiral GC Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm

- Carrier Gas: Helium, constant pressure mode (e.g., 30 psi)

- Sample Solvent: Methylene Chloride

- This compound reference standard

- Racemic (±)-N,N-Dimethyl-1-phenethylamine

2. Sample Preparation: